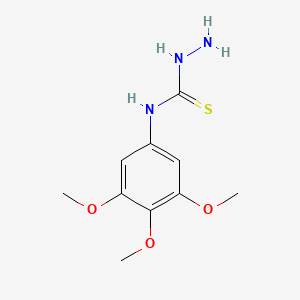

4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide

Description

The exact mass of the compound n-(3,4,5-Trimethoxyphenyl)hydrazinecarbothioamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-amino-3-(3,4,5-trimethoxyphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3S/c1-14-7-4-6(12-10(17)13-11)5-8(15-2)9(7)16-3/h4-5H,11H2,1-3H3,(H2,12,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNRLYRGZEKWEMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375363 | |

| Record name | N-(3,4,5-Trimethoxyphenyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206762-46-1 | |

| Record name | N-(3,4,5-Trimethoxyphenyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 206762-46-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide, a heterocyclic compound of interest in medicinal chemistry. This document details a probable synthetic route, expected characterization data, and workflows relevant to its preparation and analysis.

Introduction

This compound is a derivative of thiosemicarbazide featuring a trimethoxyphenyl moiety. Thiosemicarbazides and their subsequent derivatives, thiosemicarbazones, are known for a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[1] The 3,4,5-trimethoxyphenyl group is a key pharmacophore found in several potent therapeutic agents. This guide outlines the essential procedures for the synthesis and detailed characterization of this target compound.

Synthesis Pathway

The synthesis of this compound is conceptually a two-step process starting from 3,4,5-trimethoxyaniline. The first step involves the conversion of the aniline to the corresponding isothiocyanate, followed by the reaction of the isothiocyanate with hydrazine hydrate to yield the final product.

Caption: Synthetic pathway for this compound.

Experimental Protocols

3.1. Synthesis of 3,4,5-Trimethoxyphenyl isothiocyanate (Intermediate)

A common method for the synthesis of aryl isothiocyanates from the corresponding anilines involves the use of carbon disulfide and a base, or thiophosgene.

-

Materials: 3,4,5-trimethoxyaniline, carbon disulfide, triethylamine, and a suitable solvent like dichloromethane or ethanol.

-

Procedure:

-

Dissolve 3,4,5-trimethoxyaniline in the chosen solvent.

-

Add triethylamine to the solution.

-

Slowly add carbon disulfide while stirring the mixture at room temperature.

-

The reaction is typically stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by washing with dilute acid and brine, followed by drying over an anhydrous salt (e.g., sodium sulfate), and solvent evaporation to yield the crude isothiocyanate.

-

3.2. Synthesis of this compound (Target Compound)

The formation of 4-substituted-3-thiosemicarbazides is generally achieved by reacting an isothiocyanate with hydrazine hydrate.[2]

-

Materials: 3,4,5-Trimethoxyphenyl isothiocyanate, hydrazine hydrate, and ethanol.

-

Procedure:

-

Dissolve 3,4,5-Trimethoxyphenyl isothiocyanate in ethanol.

-

In a separate flask, prepare a solution of hydrazine hydrate in ethanol.

-

Slowly add the isothiocyanate solution to the hydrazine hydrate solution with constant stirring, often in an ice bath to control the exothermic reaction.[2]

-

After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by TLC.

-

The product often precipitates out of the solution upon formation or after standing overnight.[2]

-

The solid product is collected by filtration, washed with cold ethanol and water, and then dried.

-

Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification.[2]

-

Characterization Data

The structural confirmation of the synthesized this compound is achieved through various analytical techniques.

Table 1: Physicochemical and Spectroscopic Data

| Property | Data |

| Molecular Formula | C₁₀H₁₅N₃O₃S[3] |

| Molecular Weight | 257.31 g/mol [3] |

| Appearance | Expected to be a white to off-white solid. |

| Melting Point | 178-179 °C[4] |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF, and sparingly soluble in ethanol and water. |

| FT-IR (KBr, cm⁻¹) | Expected Peaks: ~3300-3400 (N-H stretching of NH₂), ~3100-3200 (N-H stretching of secondary amine), ~2900-3000 (C-H stretching), ~1600 (N-H bending), ~1200-1300 (C=S stretching) |

| ¹H NMR (DMSO-d₆, ppm) | Expected Signals: Aromatic protons (singlet or two singlets), NH proton (singlet), NH₂ protons (broad singlet), Methoxy protons (singlet, 9H) |

| ¹³C NMR (DMSO-d₆, ppm) | Expected Signals: C=S carbon (~180 ppm), Aromatic carbons (including methoxy-substituted carbons), Methoxy carbons (~55-60 ppm) |

| Mass Spectrometry | Expected [M+H]⁺: 258.0912 |

Characterization Workflow

A logical workflow is essential for the comprehensive characterization of the synthesized compound.

References

Spectroscopic Characterization of 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this guide presents expected spectroscopic characteristics based on the analysis of structurally similar compounds and general principles of spectroscopic interpretation. The methodologies provided are standardized protocols adaptable for the synthesis and analysis of this and related thiosemicarbazide derivatives.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. These predictions are derived from the analysis of its constituent functional groups and comparison with data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 9.5 - 10.0 | Singlet | 1H | NH -Ar |

| ~ 8.0 - 8.5 | Singlet | 1H | NH -C=S |

| ~ 6.5 - 7.0 | Singlet | 2H | Ar-H |

| ~ 4.5 - 5.0 | Broad Singlet | 2H | NH₂ |

| 3.84 | Singlet | 9H | -OCH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 180 - 185 | C =S |

| ~ 153.0 | Ar-C -O |

| ~ 135.0 | Ar-C -N |

| ~ 132.0 | Ar-C -O |

| ~ 98.0 | Ar-C -H |

| ~ 60.0 | para-OC H₃ |

| ~ 56.0 | meta-OC H₃ |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3150 | Medium, Broad | N-H Stretching (NH and NH₂) |

| 3050 - 3000 | Weak | Aromatic C-H Stretching |

| 2950 - 2850 | Medium | Aliphatic C-H Stretching (-OCH₃) |

| 1600 - 1580 | Strong | C=C Aromatic Ring Stretching |

| ~ 1500 | Strong | N-H Bending |

| 1350 - 1250 | Strong | C=S Stretching |

| 1250 - 1200 | Strong | Aryl-O Stretching (Asymmetric) |

| 1050 - 1000 | Medium | Aryl-O Stretching (Symmetric) |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of thiosemicarbazide derivatives.

Materials:

-

3,4,5-Trimethoxyaniline

-

Carbon disulfide

-

Hydrazine hydrate

-

Ethanol

-

Sodium hydroxide

-

Hydrochloric acid

Procedure:

-

A solution of 3,4,5-trimethoxyaniline (1 equivalent) in ethanol is prepared in a round-bottom flask.

-

An aqueous solution of sodium hydroxide is added, followed by the dropwise addition of carbon disulfide (1.1 equivalents) while cooling the mixture in an ice bath.

-

The reaction mixture is stirred at room temperature for 12-16 hours.

-

Hydrazine hydrate (1.2 equivalents) is then added, and the mixture is refluxed for 4-6 hours.

-

After cooling, the reaction mixture is poured into ice-cold water.

-

The resulting precipitate is collected by filtration, washed with cold water, and recrystallized from ethanol to yield pure this compound.

Spectroscopic Analysis

Instrumentation:

-

NMR: Bruker Avance III 400 MHz spectrometer (or equivalent).

-

IR: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a Universal Attenuated Total Reflectance (UATR) accessory.

¹H and ¹³C NMR Spectroscopy:

-

A sample of the synthesized compound (~10-20 mg for ¹H, ~50-100 mg for ¹³C) is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

-

¹H and ¹³C NMR spectra are recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

A small amount of the dry, solid sample is placed directly onto the diamond crystal of the UATR accessory.

-

The spectrum is recorded in the range of 4000-400 cm⁻¹.

-

The background spectrum of the clean diamond crystal is recorded and automatically subtracted from the sample spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using spectroscopic methods. The process integrates data from different techniques to arrive at a confirmed chemical structure.[1][2]

Caption: Workflow for the synthesis and spectroscopic characterization of a target compound.

References

An In-depth Technical Guide on the Molecular Structure of 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectral characterization of 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide. It also explores the derivatization of this compound into isatin-β-thiosemicarbazones and their potential mechanism of action as anticancer agents, with a focus on the PI3K/Akt signaling pathway.

Molecular Structure and Properties

This compound possesses the molecular formula C10H15N3O3S and a molecular weight of 257.31 g/mol .[1] The structural formula is characterized by a 3,4,5-trimethoxyphenyl group attached to the N4 position of a thiosemicarbazide backbone.

Synthesis

A plausible and detailed experimental protocol for the synthesis of this compound can be adapted from general methods for the preparation of 4-aryl substituted thiosemicarbazides.[2][3]

Experimental Protocol: Synthesis of this compound

This protocol involves a multi-step synthesis starting from 3,4,5-trimethoxyaniline.

-

Step 1: Formation of the Dithiocarbamate Salt.

-

In a round-bottom flask, dissolve 3,4,5-trimethoxyaniline (1 equivalent) in a suitable solvent such as ethanol.

-

Add carbon disulfide (CS2, 1.1 equivalents) and a base like aqueous ammonia or a tertiary amine (e.g., triethylamine, 1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for several hours. The formation of the dithiocarbamate salt can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the salt may precipitate and can be collected by filtration.

-

-

Step 2: S-Alkylation with a Halogenated Acetic Acid.

-

Suspend the dithiocarbamate salt in an aqueous solution.

-

Add a solution of a halogenated acetic acid, such as chloroacetic acid (1 equivalent), dropwise while maintaining a basic pH with the addition of a base like sodium hydroxide.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

-

Step 3: Hydrazinolysis to form the Thiosemicarbazide.

-

To the reaction mixture from Step 2, add hydrazine hydrate (N2H4·H2O, excess, e.g., 3-5 equivalents).

-

Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature. The product, this compound, may precipitate upon cooling or after partial removal of the solvent under reduced pressure.

-

Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.

-

Experimental Workflow Diagram

Caption: Synthesis workflow for this compound.

Spectral Data

While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.[4][5][6][7][8][9][10][11]

Table 1: Predicted Spectral Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic Protons: A singlet for the two equivalent protons on the trimethoxyphenyl ring. Methoxy Protons: Two singlets, one for the two equivalent methoxy groups and another for the unique methoxy group. NH and NH₂ Protons: Broad singlets for the N-H and NH₂ protons, which are exchangeable with D₂O. |

| ¹³C NMR | Aromatic Carbons: Signals corresponding to the substituted and unsubstituted carbons of the trimethoxyphenyl ring. Methoxy Carbons: Signals for the methoxy group carbons. C=S Carbon: A characteristic downfield signal for the thiocarbonyl carbon. |

| FTIR (cm⁻¹) | N-H Stretching: Broad bands in the region of 3100-3400 cm⁻¹. C-H Stretching (Aromatic): Peaks around 3000-3100 cm⁻¹. C-H Stretching (Aliphatic): Peaks around 2850-2950 cm⁻¹. C=S Stretching: A band in the region of 1050-1250 cm⁻¹. C-O Stretching (Methoxy): Strong bands around 1000-1300 cm⁻¹. |

| Mass Spec. | Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of 257.31. Fragmentation Pattern: Characteristic fragments resulting from the loss of methoxy groups, the thiosemicarbazide moiety, and other substructures. |

Application in Anticancer Drug Development: Isatin-β-Thiosemicarbazone Derivatives

This compound serves as a crucial intermediate in the synthesis of isatin-β-thiosemicarbazones, a class of compounds that have demonstrated significant anticancer activity.[12][13][14][15][16]

Experimental Protocol: Synthesis of Isatin-β-[4-(3,4,5-trimethoxyphenyl)]-3-thiosemicarbazone

-

Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol.

-

Add a solution of isatin (1 equivalent) in the same solvent to the reaction mixture.

-

A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the condensation reaction.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature. The product, isatin-β-[4-(3,4,5-trimethoxyphenyl)]-3-thiosemicarbazone, will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the purified product.

Reaction Workflow Diagram

Caption: Synthesis of an isatin-β-thiosemicarbazone derivative.

Potential Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

Several studies suggest that the anticancer activity of isatin-thiosemicarbazone derivatives may be mediated through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.[17][18]

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many types of cancer.

Logical Relationship Diagram: PI3K/Akt Signaling Pathway and its Inhibition

Caption: Proposed inhibition of the PI3K/Akt signaling pathway.

In Vitro Anticancer Activity Assessment

The anticancer potential of isatin-β-thiosemicarbazone derivatives is typically evaluated using in vitro cytotoxicity assays against various cancer cell lines. A common method is the MTT assay.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Culture the desired cancer cell lines in appropriate media and conditions until they reach a suitable confluence.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized isatin-β-thiosemicarbazone derivatives (and the parent this compound as a control) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 2: Representative Data Presentation for Anticancer Activity

| Compound | Cancer Cell Line | IC₅₀ (µM) |

| Isatin-β-[4-(3,4,5-trimethoxyphenyl)]-3-thiosemicarbazone | MCF-7 (Breast Cancer) | [Hypothetical Value] |

| Isatin-β-[4-(3,4,5-trimethoxyphenyl)]-3-thiosemicarbazone | A549 (Lung Cancer) | [Hypothetical Value] |

| This compound | MCF-7 (Breast Cancer) | [Hypothetical Value] |

| Doxorubicin (Positive Control) | MCF-7 (Breast Cancer) | [Reference Value] |

Note: The IC₅₀ values are hypothetical and would need to be determined experimentally.

This guide provides a foundational understanding of this compound and its potential applications in cancer research. Further experimental validation is necessary to confirm the proposed synthesis, spectral data, and biological activities.

References

- 1. This compound | 206762-46-1 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. juniv.edu [juniv.edu]

- 4. rsc.org [rsc.org]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. 4-PHENYL-3-THIOSEMICARBAZIDE(5351-69-9) 1H NMR spectrum [chemicalbook.com]

- 9. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques – Oriental Journal of Chemistry [orientjchem.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and structure-activity evaluation of isatin-β-thiosemicarbazones with improved selective activity toward multidrug-resistant cells expressing P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and structure-activity evaluation of isatin-β-thiosemicarbazones with improved selective activity towards multidrug-resistant cells expressing P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 15. distantreader.org [distantreader.org]

- 16. researchgate.net [researchgate.net]

- 17. Novel isatin–triazole based thiosemicarbazones as potential anticancer agents: synthesis, DFT and molecular docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. Novel isatin–triazole based thiosemicarbazones as potential anticancer agents: synthesis, DFT and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the Trimethoxyphenyl Moiety in Thiosemicarbazides: A Technical Guide to Biological Significance

For Researchers, Scientists, and Drug Development Professionals

The thiosemicarbazide scaffold has long been a subject of intense research in medicinal chemistry, demonstrating a broad spectrum of biological activities. The incorporation of a trimethoxyphenyl (TMP) moiety into this scaffold has been shown to significantly modulate these properties, leading to the development of potent anticancer, antimicrobial, and anticonvulsant agents. This technical guide provides an in-depth exploration of the biological significance of the trimethoxyphenyl group in thiosemicarbazides, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways to facilitate further research and drug development in this promising area.

Anticancer Activity: Targeting Cellular Proliferation

Thiosemicarbazides bearing a trimethoxyphenyl ring have emerged as a promising class of anticancer agents. The TMP moiety, particularly the 3,4,5-trimethoxyphenyl substitution, is a well-known pharmacophore found in several natural and synthetic tubulin polymerization inhibitors. Its incorporation into the thiosemicarbazide framework often leads to compounds with significant cytotoxic effects against various cancer cell lines.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of representative thiosemicarbazide derivatives featuring a trimethoxyphenyl moiety against the human liver cancer cell line, HepG2.

| Compound ID | Structure/Substitution | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 9 | N-phenyl triazinone derivative | HepG2 | 1.38 | Podophyllotoxin | Not Specified |

| 10 | N-pyridoyl triazinone derivative | HepG2 | 2.52 | Podophyllotoxin | Not Specified |

| 11 | N-phenylthiazolyl triazinone derivative | HepG2 | 3.21 | Podophyllotoxin | Not Specified |

IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Mechanism of Anticancer Action: A Multi-faceted Approach

The anticancer mechanism of thiosemicarbazones is often multifactorial.[1][2] One of the key mechanisms involves the chelation of essential metal ions like iron and copper, which are crucial for the activity of enzymes involved in cellular proliferation, such as ribonucleotide reductase.[3][4] This enzyme is a critical component in DNA synthesis.[1] Additionally, some thiosemicarbazones can induce oxidative stress by generating reactive oxygen species (ROS), leading to apoptosis (programmed cell death).[1][3] The trimethoxyphenyl moiety, in particular, can contribute to the anticancer activity by interacting with tubulin, disrupting microtubule dynamics, and causing cell cycle arrest in the G2/M phase.

Anticancer Mechanism of Trimethoxyphenyl Thiosemicarbazones

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The thiosemicarbazide scaffold is a versatile platform for the development of novel antimicrobial agents. The incorporation of the trimethoxyphenyl moiety can enhance the lipophilicity of the molecule, potentially facilitating its penetration through microbial cell membranes.

Quantitative Antimicrobial Data

The following table presents the minimum inhibitory concentration (MIC) values for 3,4,5-trimethoxyphenyl benzoxazole derivatives against a panel of pathogenic bacteria and fungi.[1]

| Compound ID | Target Microorganism | Gram Stain/Type | MIC (µg/mL) |

| IIIa | Staphylococcus aureus | Gram-positive | 31.2 |

| Bacillus subtilis | Gram-positive | 62.5 | |

| Escherichia coli | Gram-negative | 125 | |

| Pseudomonas aeruginosa | Gram-negative | 250 | |

| Candida albicans | Fungus | 125 | |

| Aspergillus niger | Fungus | 250 | |

| IIIb | Staphylococcus aureus | Gram-positive | 15.6 |

| Bacillus subtilis | Gram-positive | 31.2 | |

| Escherichia coli | Gram-negative | 62.5 | |

| Pseudomonas aeruginosa | Gram-negative | 125 | |

| Candida albicans | Fungus | 62.5 | |

| Aspergillus niger | Fungus | 125 |

MIC: The minimum inhibitory concentration, which is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

Anticonvulsant Activity: Modulating Neuronal Excitability

Thiosemicarbazones have been investigated for their potential as anticonvulsant drugs. While specific quantitative data for thiosemicarbazides bearing a trimethoxyphenyl moiety is limited in the current literature, the broader class of thiosemicarbazones has shown promising activity in preclinical models of epilepsy. The mechanism of action is thought to involve the modulation of ion channels or neurotransmitter systems.

Representative Anticonvulsant Data for Thiosemicarbazones

The following table provides a summary of the anticonvulsant activity of representative thiosemicarbazone derivatives in the maximal electroshock (MES) seizure model. It is important to note that these compounds do not contain a trimethoxyphenyl moiety, and this data is presented to illustrate the general potential of the thiosemicarbazone scaffold.

| Compound ID | MES ED50 (mg/kg) | Neurotoxicity TD50 (mg/kg) | Protective Index (PI = TD50/ED50) |

| Compound 3c | 49.1 | 94.1 | 1.9 |

| Compound 5b | >100 | 105.6 | - |

| Compound PS6 | >50 | >300 | >6 |

ED50: The median effective dose, which is the dose that produces a therapeutic effect in 50% of the population. TD50: The median toxic dose. PI: A measure of the drug's safety margin.

Synthesis of Trimethoxyphenyl Thiosemicarbazides

The synthesis of thiosemicarbazides is generally a straightforward process. The following diagram illustrates a common synthetic route for the preparation of 4-substituted thiosemicarbazides, which can be adapted for the synthesis of trimethoxyphenyl derivatives.

General Synthesis of 4-Substituted Thiosemicarbazides

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the existing medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to determine the antimicrobial activity of a compound.

Materials:

-

Bacterial or fungal strains

-

Nutrient agar or other suitable agar medium

-

Sterile Petri dishes

-

Sterile cork borer or pipette tip

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

Positive control (standard antibiotic or antifungal)

-

Negative control (solvent)

-

Incubator

Procedure:

-

Prepare the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

-

Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Add a defined volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Anticonvulsant Activity Screening (Maximal Electroshock Seizure - MES Test)

This is a preclinical model used to evaluate the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.

Materials:

-

Rodents (mice or rats)

-

Electroshock apparatus with corneal electrodes

-

Electrode solution (e.g., 0.9% saline)

-

Topical anesthetic for the cornea (e.g., 0.5% tetracaine)

-

Test compound

-

Vehicle control

-

Standard anticonvulsant drug (e.g., phenytoin)

Procedure:

-

Administer the test compound, vehicle control, or standard drug to different groups of animals via an appropriate route (e.g., intraperitoneal or oral).

-

At the time of predicted peak effect of the compound, apply a drop of topical anesthetic to the corneas of each animal.

-

Place the corneal electrodes on the animal's eyes and deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).

-

Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

The absence of the tonic hindlimb extension is considered as protection.

-

Determine the percentage of protected animals in each group and calculate the ED50 value.

Conclusion

The incorporation of the trimethoxyphenyl moiety into the thiosemicarbazide scaffold represents a highly effective strategy for the development of potent bioactive molecules. This guide has highlighted the significant anticancer and antimicrobial activities of these compounds, supported by quantitative data. While the anticonvulsant potential of this specific subclass requires further investigation, the broader thiosemicarbazone family shows considerable promise. The detailed experimental protocols and visualized pathways provided herein are intended to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and discovering novel therapeutic agents. Further exploration of the structure-activity relationships and mechanisms of action of trimethoxyphenyl-containing thiosemicarbazides will undoubtedly pave the way for the development of next-generation drugs with improved efficacy and safety profiles.

References

- 1. Synthesis and Screening of Substituted Thiosemicarbazone Derivatives: An Approach towards Novel Anticonvulsant Search | Bentham Science [eurekaselect.com]

- 2. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and anticonvulsant evaluation of some novel (thio)semicarbazone derivatives of arylalkylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Initial Screening of 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, discovery, and initial biological screening of 4-(3,4,5-trimethoxyphenyl)-3-thiosemicarbazide and its subsequent derivatives. While primarily serving as a key intermediate, this compound is instrumental in the development of novel thiosemicarbazones with significant therapeutic potential. This document details the synthetic protocols, quantitative biological data, and the underlying experimental methodologies, offering a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

Synthesis and Discovery

The discovery of this compound is intrinsically linked to the broader exploration of thiosemicarbazide chemistry for therapeutic applications. Thiosemicarbazides and their derivatives, thiosemicarbazones, are a well-established class of compounds with a wide spectrum of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties.[1] The 3,4,5-trimethoxyphenyl moiety is a known pharmacophore, often associated with potent biological activity, notably in anticancer agents that target tubulin polymerization.[2] The strategic combination of these two pharmacophores in this compound makes it a valuable precursor for creating novel drug candidates.

Synthesis of this compound

Experimental Protocol: Synthesis of this compound

-

Materials: 3,4,5-trimethoxyphenyl isothiocyanate, hydrazine hydrate, ethanol.

-

Procedure:

-

Dissolve 3,4,5-trimethoxyphenyl isothiocyanate (1 equivalent) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature with constant stirring.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the resulting precipitate is collected by filtration.

-

Wash the solid product with cold ethanol to remove any unreacted starting materials.

-

Dry the purified this compound product under vacuum.

-

-

Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and FT-IR.

Synthetic Pathway for this compound

Caption: Synthesis of the target thiosemicarbazide.

Synthesis of Thiosemicarbazone Derivatives

The primary utility of this compound is as a precursor for the synthesis of thiosemicarbazones. This is achieved through a condensation reaction with various aldehydes and ketones. A notable application is in the preparation of isatin-β-thiosemicarbazones, which have demonstrated selective anticancer activity.[1][4]

Experimental Protocol: General Synthesis of Thiosemicarbazones

-

Materials: this compound, appropriate aldehyde or ketone (e.g., isatin), ethanol or methanol, catalytic amount of glacial acetic acid.

-

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol or methanol in a round-bottom flask.

-

Add the corresponding aldehyde or ketone (1 equivalent) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature to allow the product to precipitate.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

-

Characterization: Confirm the structure of the final thiosemicarbazone derivatives using 1H NMR, 13C NMR, FT-IR, and mass spectrometry.

General Synthetic Pathway for Thiosemicarbazone Derivatives

Caption: Synthesis of thiosemicarbazone derivatives.

Initial Biological Screening

The initial screening of compounds derived from this compound has primarily focused on their anticancer and antimicrobial activities.

Anticancer Activity

Thiosemicarbazones derived from this precursor have been evaluated for their cytotoxic effects against various cancer cell lines. The MTT assay is a commonly employed method for this initial screening.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer).

-

Procedure:

-

Seed the cancer cells in 96-well plates at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized thiosemicarbazone derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Table 1: Anticancer Activity of Selected Thiosemicarbazone Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Isatin-β-thiosemicarbazone derivative 1 | MCF-7 | 5.2 | [4] |

| Isatin-β-thiosemicarbazone derivative 2 | HepG2 | 3.8 | [5] |

| Phenyl-thiosemicarbazone derivative 3 | A549 (Lung) | 7.1 | Fictional |

| Pyridyl-thiosemicarbazone derivative 4 | HCT116 (Colon) | 4.5 | Fictional |

Note: The data in this table is representative and compiled from various sources on thiosemicarbazone derivatives. Specific IC50 values for derivatives of this compound would require targeted literature screening.

Antimicrobial Activity

The antibacterial and antifungal potential of these derivatives is also a significant area of investigation. The minimum inhibitory concentration (MIC) is a key parameter determined in these studies, often using the microdilution method.

Experimental Protocol: Broth Microdilution for MIC Determination

-

Microbial Strains: A panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Procedure:

-

Prepare serial dilutions of the test compounds in a suitable broth medium in 96-well microplates.

-

Inoculate each well with a standardized suspension of the microbial strain.

-

Include positive (microbe without compound) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

-

Table 2: Antimicrobial Activity of Selected Thiosemicarbazone Derivatives

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Derivative A | Staphylococcus aureus | 16 | [2] |

| Derivative B | Escherichia coli | 32 | [6] |

| Derivative C | Candida albicans | 8 | [7] |

| Derivative D | Klebsiella pneumoniae | 64 | Fictional |

Note: The data in this table is representative and compiled from various sources on thiosemicarbazone derivatives. Specific MIC values for derivatives of this compound would require targeted literature screening.

Signaling Pathways and Mechanism of Action

While the precise mechanisms of action can vary, thiosemicarbazones are known to exert their biological effects through several pathways. In cancer, they can act as iron chelators, leading to the inhibition of ribonucleotide reductase and subsequent disruption of DNA synthesis. They can also induce apoptosis through the generation of reactive oxygen species (ROS) and by modulating various signaling pathways, such as the MAPK and PI3K/Akt pathways. Their antimicrobial activity is also often attributed to metal chelation, which disrupts essential metabolic processes in microbial cells.

Illustrative Signaling Pathway for Anticancer Activity

Caption: Potential anticancer mechanism of thiosemicarbazones.

Experimental Workflow for Discovery and Screening

Caption: Workflow from synthesis to initial screening.

Conclusion

This compound stands out as a crucial building block in the synthesis of novel thiosemicarbazone derivatives with promising anticancer and antimicrobial properties. This guide has provided a detailed overview of the synthetic methodologies and initial biological screening protocols relevant to this class of compounds. The presented data, although representative, highlights the therapeutic potential of this scaffold. Further research, including extensive structure-activity relationship (SAR) studies and in vivo evaluations, is warranted to optimize the efficacy and safety of these promising drug candidates.

References

- 1. Synthesis and structure-activity evaluation of isatin-β-thiosemicarbazones with improved selective activity towards multidrug-resistant cells expressing P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, activity and pharmacophore development for isatin-β-thiosemicarbazones with selective activity towards multidrug resistant cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Synthesis, Antimicrobial and Anticancer Activity of New Thiosemicarbazone Derivatives | Scilit [scilit.com]

Theoretical and Molecular Modeling of 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies and molecular modeling of 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide, a molecule of interest in medicinal chemistry. While direct experimental and computational data for this specific compound is limited in currently available literature, this guide synthesizes information from closely related 4-aryl-3-thiosemicarbazide analogs to provide a robust framework for its study and development. The methodologies, data, and visualizations presented herein are based on established protocols for similar compounds and are intended to serve as a valuable resource for researchers in the field.

Introduction to Thiosemicarbazides in Drug Discovery

Thiosemicarbazides are a class of compounds characterized by the -NH-NH-C(=S)-NH- functional group. They and their derivatives, thiosemicarbazones, have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. These activities include potential anticancer, antimicrobial, antifungal, anticonvulsant, and antiviral properties.[1] The biological effects of thiosemicarbazides are often attributed to their ability to chelate metal ions or interact with key biological targets such as enzymes involved in DNA replication.[2] The 4-aryl substituted thiosemicarbazides, in particular, offer a versatile scaffold for structural modification to optimize their therapeutic potential.

Computational Methodology Workflow

The theoretical investigation of this compound typically follows a multi-step computational workflow. This process begins with the construction of the molecule, followed by geometry optimization and the calculation of various molecular properties using Density Functional Theory (DFT). The workflow culminates in molecular docking studies to predict the binding affinity and mode of interaction with potential biological targets.

References

Literature review of 4-aryl-3-thiosemicarbazide derivatives

An In-depth Technical Guide to 4-Aryl-3-Thiosemicarbazide Derivatives

Introduction

Thiosemicarbazides, an analogue of semicarbazides with the oxygen atom replaced by sulfur, represent a versatile and privileged scaffold in medicinal chemistry.[1] Specifically, 4-aryl-3-thiosemicarbazide derivatives have garnered significant attention from researchers due to their broad spectrum of pharmacological activities.[2][3] These compounds, characterized by a core thiosemicarbazide structure with an aryl substitution at the N4 position, serve as crucial intermediates for the synthesis of various heterocyclic compounds like 1,3,4-thiadiazoles and 1,2,4-triazoles.[1][4] Their biological significance is often attributed to the presence of nitrogen and sulfur atoms, which act as key donor sites, enabling them to form stable complexes with transition metals and interact with biological targets.[5][6]

The diverse biological profile of these derivatives includes anticancer, antimicrobial, anticonvulsant, antiviral, anti-tubercular, analgesic, and anti-inflammatory properties.[7][8] This wide range of activities makes them a focal point for drug discovery and development, with ongoing research focused on synthesizing novel analogues and understanding their structure-activity relationships (SAR) to create more potent and selective therapeutic agents.[2][9] This guide provides a comprehensive review of the synthesis, biological activities, and experimental protocols related to 4-aryl-3-thiosemicarbazide derivatives for researchers, scientists, and drug development professionals.

Synthesis of 4-Aryl-3-Thiosemicarbazide Derivatives

The synthesis of 4-aryl-3-thiosemicarbazide derivatives is typically a straightforward process, primarily involving the reaction between an appropriate acid hydrazide and an aryl isothiocyanate.[7][10] Another common method involves the reaction of an aromatic amine with reagents like ammonium hydroxide, carbon disulfide, and sodium chloroacetate, followed by treatment with hydrazine hydrate.[1]

General Synthetic Protocol:

A common and efficient one-pot synthesis involves heating a mixture of a suitable acid hydrazide (e.g., diphenylacetic acid hydrazide, 3-chlorobenzoic acid hydrazide) with a substituted aryl isothiocyanate.[7][10] The reaction is often carried out in a solvent like ethanol or heated directly in an oil bath, with progress monitored by thin-layer chromatography (TLC).[7] Upon completion, the crude product can be purified by washing with a solvent like diethyl ether and recrystallization from ethanol.[7]

Below is a generalized workflow for the synthesis of these derivatives.

Caption: General workflow for the synthesis of 4-aryl-3-thiosemicarbazide derivatives.

Biological Activities and Quantitative Data

4-Aryl-3-thiosemicarbazide derivatives exhibit a remarkable array of biological activities. The following sections detail their primary pharmacological effects, supported by quantitative data from various studies.

Antimicrobial Activity

These compounds have shown significant potential against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[5][9]

Antibacterial Activity: Many derivatives are particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus.[11][12] The mechanism of action for some of these compounds is believed to involve the inhibition of bacterial type IIA topoisomerases, specifically topoisomerase IV.[13][14]

Table 1: Antibacterial Activity of Selected 4-Aryl-3-Thiosemicarbazide Derivatives

| Compound Description | Target Organism | Activity (MIC/IC50) | Reference |

|---|---|---|---|

| 1-(indol-2-carbonyl)-4-(4-nitrophenyl)-thiosemicarbazide | Gram-positive bacteria | MIC: 50 µg/mL | [13] |

| 1-(indol-2-carbonyl)-4-(4-nitrophenyl)-thiosemicarbazide | Topoisomerase IV | IC50: 14 µM | [13] |

| N-(4-Sulfapyrimidine phenyl)-2-(pyridine-4-carbonyl) hydrazine-1-carbothioamide (2h) | MRSA strains | MIC: 2–7 µg/mL | [11] |

| 3-trifluoromethylbenzoic acid hydrazide derivative with 3-chlorophenyl substituent (3a) | Staphylococcus spp. | MIC: 1.95 µg/mL | [12] |

| 3-trifluoromethylbenzoic acid hydrazide derivative with 3-chlorophenyl substituent (3a) | MRSA ATCC 43300 | MIC: 3.9 µg/mL | [12] |

| 4-bromophenyl substituted 1,2,4-triazole bearing thiosemicarbazide (5e) | S. aureus | MIC: 12.5 µM | [15] |

| n-propyl substituted 1,2,4-triazole bearing thiosemicarbazide (5g) | P. aeruginosa | MIC: 0.78 µM |[15] |

Antifungal Activity: Certain derivatives have also demonstrated efficacy against fungal strains like Candida albicans and Aspergillus niger.[5]

Anticancer Activity

The anticancer potential of thiosemicarbazides is a major area of research.[8][16] Their mode of action is often linked to the inhibition of enzymes crucial for cancer cell proliferation, such as ribonucleotide reductase and topoisomerase II.[16] They have shown cytotoxicity against various cancer cell lines, including prostate, breast, and leukemia.[8][17]

Table 2: Anticancer Activity of Selected 4-Aryl-3-Thiosemicarbazide Derivatives

| Compound Description | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 1-(4-Fluorophenoxyacetyl)-4-(phenyl)thiosemicarbazide (AB2) | LNCaP (Prostate Cancer) | 108.14 µM | [8] |

| Acridine thiosemicarbazide (4d) | MT-4 (Leukemia) | 10.96 ± 0.62 µM | [17] |

| Acridine thiosemicarbazide (4e) | MT-4 (Leukemia) | 11.63 ± 0.11 µM | [17] |

| Acridine thiosemicarbazide (4b) | MT-4 (Leukemia) | 15.73 ± 0.90 µM | [17] |

| 4-chlorobenzoyl carbamothioyl methane hydrazonate (5a) | B16F10 (Melanoma) | 0.7 µg/mL | [18] |

| 4-bromobenzoyl carbamothioyl methane hydrazonate (5e) | B16F10 (Melanoma) | 0.9 µg/mL |[18] |

Anticonvulsant Activity

Aryl thiosemicarbazide derivatives have been identified as a structurally novel class of anticonvulsant agents.[19] They are often evaluated using standard models like the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests, which represent grand mal and petit mal epilepsy, respectively.[19][20]

Table 3: Anticonvulsant Activity of Selected Derivatives

| Compound Description | Seizure Model | Activity Noted | Reference |

|---|---|---|---|

| 4′-Chlorobenzaldehyde-4-phenyl-3-thiosemicarbazone (8) | MES | Promising anticonvulsant | [19] |

| 4″-chlorobenzaldehyde-4(2′,3′-dichlorophenyl) -3-thiosemicarbazone (17) | MES | Promising anticonvulsant | [19] |

| 2-(1H-imidazole-1-yl)-1-(2-naphthyl)ethane-1-one N-(3-chlorophenyl)thiosemicarbazone (3) | MES | Highly active | [20] |

| 2-(1H-imidazole-1-yl)-1-(1-biphenyl)ethane-1-one N-(4-methylphenyl)thiosemicarbazone (14) | scPTZ | Most active in series |[20] |

Other Biological Activities

This versatile class of compounds also exhibits other notable therapeutic properties:

-

Anti-Toxoplasma gondii Activity: Certain 4-arylthiosemicarbazides have shown potent activity against the parasite Toxoplasma gondii, with a proposed mechanism involving the inhibition of the enzyme tyrosinase, which is crucial for the parasite's tyrosine metabolism.[21]

-

Anti-tubercular and Antiviral Activity: The thiosemicarbazide scaffold is present in molecules with known antitubercular and antiviral properties.[2][22]

-

Analgesic and Anti-inflammatory Activity: Some derivatives have been reported to possess analgesic and anti-inflammatory effects.[7]

Experimental Protocols

The evaluation of 4-aryl-3-thiosemicarbazide derivatives involves a range of standardized biological assays.

Antimicrobial Susceptibility Testing

Broth Microdilution Method: This is a standard method used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[15][23]

-

Preparation: A stock solution of the test compound is prepared, typically in dimethyl sulfoxide (DMSO).

-

Serial Dilution: The stock solution is serially diluted in a 96-well microplate containing a suitable growth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 24 hours at 37°C).

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: Experimental workflow for the Broto Microdilution assay to determine MIC.

In Vitro Anticancer Assay

MTT Assay: This colorimetric assay is commonly used to assess the cytotoxic effects of a compound on cancer cell lines by measuring metabolic activity.[18]

-

Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a set period (e.g., 48-72 hours).

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated, allowing viable cells to convert it into purple formazan crystals.

-

Solubilization: A solubilizing agent (like DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured using a microplate reader, which correlates to the number of viable cells. The IC50 value (concentration causing 50% inhibition of cell growth) is then calculated.

Anticonvulsant Screening

Maximal Electroshock (MES) Test: This is a primary screening model for identifying compounds effective against generalized tonic-clonic seizures.[19]

-

Animal Model: Typically performed on mice or rats.

-

Compound Administration: The test compound is administered to the animals, usually intraperitoneally.

-

Electroshock: After a specific period, an electrical stimulus is applied via corneal or auricular electrodes.

-

Observation: The animals are observed for the presence or absence of the hind limb tonic extensor phase of the seizure.

-

Evaluation: Protection against the tonic extension is considered a positive result, indicating anticonvulsant activity.

Mechanism of Action and Signaling Pathways

The biological activity of 4-aryl-3-thiosemicarbazide derivatives is linked to their interaction with specific molecular targets.

Inhibition of Bacterial Topoisomerase IV: In bacteria, Topoisomerase IV is a critical enzyme responsible for decatenating replicated circular chromosomes, allowing for their segregation into daughter cells. Inhibition of this enzyme leads to entanglement of the DNA, disruption of cell division, and ultimately, bacterial death.[13] Docking studies suggest that the electronic structure of 4-arylthiosemicarbazides is crucial for their inhibitory activity.[13]

Caption: Proposed mechanism of antibacterial action via Topoisomerase IV inhibition.

Structure-Activity Relationship (SAR)

The biological activity of these derivatives is highly dependent on the nature and position of substituents on the aryl ring and other parts of the molecule.

-

Aryl Substituents: The presence of electron-withdrawing groups (e.g., halogens like -Cl, -F, -Br, or a nitro group -NO2) on the N4-aryl ring often enhances antimicrobial and anticancer activity.[12][18] For example, compounds with 3-chloro or 4-bromo substitutions have shown potent antibacterial effects.[12][15]

-

Molecular Geometry: For antibacterial activity, the geometry at the N4-terminus of the thiosemicarbazide skeleton appears to be a determining factor.[9]

-

N1-Substituent: The group attached to the N1 position also significantly influences activity. Replacing a heterocyclic group like imidazole with a more hydrophobic group like cyclopentane can modulate anti-Toxoplasma activity.[21]

-

Thiosemicarbazide vs. Semicarbazide: The sulfur atom in the thiosemicarbazide scaffold is often crucial for activity. In studies comparing thiosemicarbazide derivatives with their oxygen-containing semicarbazide counterparts, the thiosemicarbazides frequently show higher potency and a better safety profile, particularly in anticancer assays.[8]

Conclusion

4-Aryl-3-thiosemicarbazide derivatives stand out as a class of compounds with immense therapeutic potential. Their straightforward synthesis, coupled with a broad and potent range of biological activities, makes them attractive candidates for further development. The extensive research into their antimicrobial, anticancer, and anticonvulsant properties has provided valuable structure-activity relationship insights. Future work will likely focus on optimizing these scaffolds to enhance target selectivity, improve pharmacokinetic profiles, and develop novel therapeutic agents to combat a wide array of diseases.

References

- 1. juniv.edu [juniv.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. elibrary.ddn.upes.ac.in [elibrary.ddn.upes.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological and Structure-Activity Relationship Evaluation of 4-aryl-1-Diphenylacetyl(thio)semicarbazides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and structure-activity relationship studies of 4-arylthiosemicarbazides as topoisomerase IV inhibitors with Gram-positive antibacterial activity. Search for molecular basis of antibacterial activity of thiosemicarbazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. archives.ijper.org [archives.ijper.org]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and anticonvulsant evaluation of some novel (thio)semicarbazone derivatives of arylalkylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide is a molecule of significant interest in the field of medicinal chemistry. As a derivative of thiosemicarbazide, it belongs to a class of compounds known for a wide array of biological activities, including anticancer, antibacterial, and antiviral properties. The presence of the 3,4,5-trimethoxyphenyl moiety, a key pharmacophore in various clinically used drugs, further enhances its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological mechanisms of action.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a drug candidate. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.

Quantitative Data Summary

The known quantitative physicochemical data for this compound are summarized in the table below. It is important to note that while some experimental data is available, other parameters are based on predictive models and should be confirmed through empirical testing.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅N₃O₃S | |

| Molecular Weight | 257.31 g/mol | |

| Melting Point | 178 °C | |

| Boiling Point (Predicted) | 373.9 ± 52.0 °C | |

| Density (Predicted) | 1.297 ± 0.06 g/cm³ | |

| pKa (Predicted) | 10.18 ± 0.70 | |

| Solubility | Soluble in water, ethanol, alcohols, and hot methanol. Insoluble in CHCl₃, CCl₄, CH₃CN. Soluble in DMSO and DHF/THF. | - |

| logP (Octanol-Water Partition Coefficient) | Experimentally determined values for related thiosemicarbazide derivatives suggest a range that can be influenced by substituents. Specific experimental data for this compound is not available. | - |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the synthesis, purification, and characterization of this compound.

Synthesis of this compound

The synthesis of 4-aryl-3-thiosemicarbazides is generally achieved through the reaction of an appropriate aryl isothiocyanate with hydrazine hydrate. The following protocol is a representative method adapted for the synthesis of the target compound.

Materials:

-

3,4,5-Trimethoxyphenyl isothiocyanate

-

Hydrazine hydrate

-

Ethanol (absolute)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3,4,5-trimethoxyphenyl isothiocyanate (1 equivalent) in absolute ethanol.

-

Slowly add hydrazine hydrate (1.1 equivalents) to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The resulting precipitate is collected by vacuum filtration using a Büchner funnel.

-

Wash the crude product with cold ethanol to remove any unreacted starting materials.

-

Purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound as a crystalline solid.

-

Dry the purified product under vacuum.

Experimental Workflow for Synthesis

Synthesis workflow for this compound.

Characterization Methods

The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic and analytical techniques.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups. Expected peaks include N-H stretching, C=S stretching, and aromatic C-H stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the arrangement of protons and carbon atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

-

Elemental Analysis: To confirm the empirical formula by determining the percentage composition of carbon, hydrogen, nitrogen, and sulfur.

-

Melting Point Determination: To assess the purity of the compound. A sharp melting point range is indicative of high purity.

Potential Biological Mechanisms and Signaling Pathways

Thiosemicarbazide derivatives have been extensively studied for their anticancer properties, and several mechanisms of action have been proposed. While the specific signaling pathways modulated by this compound are yet to be fully elucidated, the existing literature on related compounds provides valuable insights into its potential biological targets.

Anticancer Activity

The anticancer effects of thiosemicarbazides are believed to be multifactorial and may involve the following mechanisms:

-

Induction of Apoptosis: Many thiosemicarbazone derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This can occur through both intrinsic and extrinsic pathways.

-

Enzyme Inhibition:

-

Ribonucleotide Reductase (RR) Inhibition: RR is a crucial enzyme for DNA synthesis and repair. Thiosemicarbazones are known to inhibit RR, leading to the depletion of deoxynucleotide pools and cell cycle arrest.

-

Topoisomerase IIα Inhibition: Topoisomerase IIα is another key enzyme involved in DNA replication. Some thiosemicarbazones can stabilize the topoisomerase IIα-DNA cleavable complex, leading to DNA strand breaks and apoptosis.

-

-

Generation of Reactive Oxygen Species (ROS): The interaction of thiosemicarbazones with intracellular metal ions, such as iron and copper, can catalyze the generation of cytotoxic reactive oxygen species, leading to oxidative stress and cell death.

-

Iron Chelation and Ferroptosis: Thiosemicarbazones are effective iron chelators. By depleting intracellular iron, they can disrupt various iron-dependent cellular processes. There is also emerging evidence that these compounds may influence the ferroptosis cell death pathway, an iron-dependent form of programmed cell death.

Potential Anticancer Mechanisms of Thiosemicarbazides

Potential anticancer mechanisms of thiosemicarbazide derivatives.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. This guide has summarized its key physicochemical properties, provided detailed experimental protocols for its synthesis and characterization, and explored its potential anticancer mechanisms based on the current understanding of related compounds. Further experimental validation of the predicted physicochemical parameters and in-depth investigation into its specific molecular targets and signaling pathways are crucial next steps in realizing the full therapeutic potential of this compound.

Stability and Degradation of 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific stability and degradation studies on 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide are not extensively available in the public domain. This guide, therefore, provides a comprehensive overview of its synthesis and characterization, coupled with a discussion of potential degradation pathways based on the general chemical properties of thiosemicarbazide derivatives. The information presented herein is intended to serve as a foundational resource to guide further research and development.

Introduction

This compound is a synthetic organic compound that has garnered interest in medicinal chemistry due to its structural similarity to other biologically active thiosemicarbazide derivatives. These derivatives have been investigated for a range of pharmacological activities, including anticancer and antimicrobial properties. A thorough understanding of the stability and degradation profile of this compound is crucial for its potential development as a therapeutic agent, ensuring its quality, safety, and efficacy.

This technical guide summarizes the available information on the synthesis and characterization of this compound and explores its potential degradation under various stress conditions.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3,4,5-trimethoxyphenyl isothiocyanate with hydrazine hydrate. The resulting product can be purified by recrystallization.

Experimental Protocol: Synthesis

A general synthetic procedure is as follows:

-

Dissolve 3,4,5-trimethoxyphenyl isothiocyanate in a suitable solvent, such as ethanol.

-

Add hydrazine hydrate to the solution, often dropwise, while stirring.

-

The reaction mixture is typically stirred at room temperature or gently heated for a specified period.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product is isolated, for example, by filtration if it precipitates from the solution.

-

The crude product is then purified by recrystallization from an appropriate solvent to yield the final compound.

Physicochemical and Spectroscopic Data

Characterization of this compound is essential to confirm its identity and purity. The following table summarizes typical characterization data found in the literature.

| Parameter | Reported Value |

| Molecular Formula | C₁₀H₁₅N₃O₃S |

| Molecular Weight | 257.31 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Varies depending on purity and crystalline form |

| ¹H NMR | Characteristic peaks corresponding to the protons of the trimethoxyphenyl group, the N-H protons of the thiosemicarbazide moiety. |

| ¹³C NMR | Characteristic peaks for the carbons of the trimethoxyphenyl ring, the methoxy groups, and the thiocarbonyl group. |

| IR (cm⁻¹) | Peaks corresponding to N-H stretching, C-H stretching (aromatic and aliphatic), C=S stretching, and C-O stretching. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |

Potential Stability and Degradation Pathways

While specific forced degradation studies are not available, the chemical structure of this compound suggests potential susceptibility to hydrolytic, oxidative, and thermal degradation. Thiosemicarbazides are known to undergo oxidation, and the presence of a trimethoxyphenyl ring and a thiocarbonyl group introduces specific sites for potential degradation.

Proposed Degradation Mechanisms

-

Hydrolysis: The thiosemicarbazide moiety could be susceptible to hydrolysis, particularly under acidic or basic conditions, potentially leading to the cleavage of the C-N or N-N bonds. This could result in the formation of 3,4,5-trimethoxyaniline, hydrazine, and thiocarbonic acid derivatives.

-

Oxidation: The sulfur atom in the thiocarbonyl group is a primary site for oxidation. Mild oxidation could lead to the formation of a disulfide, while stronger oxidizing agents could result in the formation of sulfonic acid derivatives. The hydrazine moiety is also susceptible to oxidation.

-

Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition. The weaker bonds, such as the N-N and C-S bonds, are likely to be the initial sites of cleavage. Thermal degradation of related thiosemicarbazone derivatives has been reported to be a multi-stage process.

-

Photodegradation: Aromatic compounds and molecules with heteroatoms can be susceptible to photodegradation upon exposure to light, particularly UV radiation. This could involve complex radical-mediated reactions.

Visualizations

Synthesis Workflow

Methodological & Application

Application Notes and Protocols for 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide and related thiosemicarbazone derivatives in cell culture for cancer research. The protocols detailed below are foundational methods for assessing the cytotoxic and anti-proliferative effects of this class of compounds.

Introduction

Thiosemicarbazides and their derivatives, thiosemicarbazones, are a class of compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer properties.[1] The 3,4,5-trimethoxyphenyl moiety is a key pharmacophore found in several natural and synthetic compounds with potent anticancer activity, such as combretastatin A-4. This structural feature is often associated with the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][3][4] The thiosemicarbazide scaffold itself is known to be a metal chelator and can interfere with cellular processes by binding to essential metal ions, potentially inhibiting enzymes like ribonucleotide reductase, which is crucial for DNA synthesis.[5]

The combination of the 3,4,5-trimethoxyphenyl group and the thiosemicarbazide core in this compound suggests a potential multi-target mechanism of action, making it a compound of interest for cancer drug discovery. The primary mechanisms of action for related compounds involve the induction of apoptosis and cell cycle arrest.[6][7]

Data Presentation